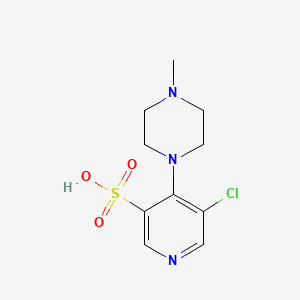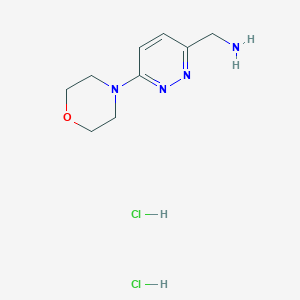
(R)-3-(trifluoromethoxy)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(trifluoromethoxy)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethoxy group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(trifluoromethoxy)pyrrolidine typically involves the functionalization of pyrrolidine. One common method includes the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to produce the desired compound . This method is advantageous due to its simplicity and the absence of metal catalysts, which can be beneficial for large-scale production.
Industrial Production Methods
Industrial production methods for ®-3-(trifluoromethoxy)pyrrolidine often involve continuous flow processes to ensure high efficiency and yield. These methods leverage advanced microreactor systems to facilitate the direct introduction of functional groups into the pyrrolidine ring .
化学反応の分析
Types of Reactions
®-3-(trifluoromethoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the trifluoromethoxy group or the pyrrolidine ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
®-3-(trifluoromethoxy)pyrrolidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of ®-3-(trifluoromethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to various targets. This interaction can lead to significant changes in the biological activity and properties of the compound .
類似化合物との比較
Similar Compounds
®-3-(trifluoromethyl)pyrrolidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-3-(methoxy)pyrrolidine: Contains a methoxy group instead of a trifluoromethoxy group.
®-3-(fluoromethoxy)pyrrolidine: Features a fluoromethoxy group.
Uniqueness
®-3-(trifluoromethoxy)pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
特性
分子式 |
C5H8F3NO |
|---|---|
分子量 |
155.12 g/mol |
IUPAC名 |
(3R)-3-(trifluoromethoxy)pyrrolidine |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1 |
InChIキー |
LMXDVHWGZYGKNK-SCSAIBSYSA-N |
異性体SMILES |
C1CNC[C@@H]1OC(F)(F)F |
正規SMILES |
C1CNCC1OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B11819399.png)

![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)
![[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)
![3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11819410.png)




![N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B11819433.png)
![2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol](/img/structure/B11819438.png)
![N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11819448.png)


